5-Benzylpiperidin-2-one
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Overview
Description
5-Benzylpiperidin-2-one is an organic compound that belongs to the class of piperidinones. It is characterized by a piperidine ring substituted with a benzyl group at the 5-position and a ketone group at the 2-position. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzylamine with glutaric anhydride, followed by cyclization under acidic conditions to form the piperidinone ring. Another approach involves the reduction of 5-benzyl-2-piperidone oxime using hydrogenation techniques.
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions is common to achieve high purity and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form 5-benzylpiperidine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 5-Benzylpiperidine.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
5-Benzylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders and pain management.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 5-Benzylpiperidin-2-one exerts its effects involves interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a ligand for receptors in the nervous system. The pathways involved often include modulation of neurotransmitter release or inhibition of enzyme activity, leading to therapeutic effects in conditions like pain and neurological disorders.
Comparison with Similar Compounds
Piperidine: A simpler structure without the benzyl and ketone substitutions.
2-Piperidone: Lacks the benzyl group, making it less complex.
5-Benzylpiperidine: Similar but lacks the ketone group at the 2-position.
Uniqueness: 5-Benzylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the benzyl and ketone groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Biological Activity
5-Benzylpiperidin-2-one (also known as benzylpiperidinone) is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a benzyl group at the 5-position and a ketone functional group at the 2-position. Its chemical formula is C12H15NO, and it has a molecular weight of approximately 201.25 g/mol.
1. Neuropharmacological Effects
Research indicates that derivatives of this compound exhibit significant activity as N-methyl-D-aspartate (NMDA) receptor antagonists , which are crucial for modulating synaptic plasticity and memory function. A study highlighted that certain analogs, such as 5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-one, demonstrated potent inhibition of NMDA receptor subtypes NR1A/2B with an IC50 value of 0.0053 µM. These compounds were effective in enhancing the efficacy of L-DOPA in models of Parkinson's disease, suggesting their potential utility in treating neurodegenerative disorders .
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. In vitro studies have shown that several derivatives possess significant radical scavenging abilities comparable to established antioxidants like ascorbic acid and trolox. Notably, some derivatives exhibited over 30% inhibition in oxygen radical absorbance capacity (ORAC) assays, indicating their potential as neuroprotective agents against oxidative stress .
3. Cholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical in the treatment of Alzheimer's disease. Research has demonstrated that specific derivatives of this compound can effectively inhibit these enzymes, enhancing acetylcholine levels and potentially improving cognitive function . The enzyme inhibition data showed promising results with significant reductions in AChE activity.
Case Study 1: NMDA Receptor Antagonism
A study conducted on various piperidine derivatives, including those based on this compound, revealed that certain compounds significantly potentiated L-DOPA effects in Parkinsonian rats. The study emphasized the importance of structural modifications to enhance oral bioavailability while maintaining receptor selectivity .
Case Study 2: Antioxidant Activity and Enzyme Inhibition
Another investigation focused on synthesizing and screening multiple derivatives for their antioxidant properties and cholinesterase inhibition. The results indicated that six derivatives showed potent antioxidant activity alongside significant AChE inhibition, supporting their development as dual-action therapeutics for neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- NMDA Receptor Modulation : By selectively antagonizing NMDA receptors, these compounds can influence excitatory neurotransmission and reduce neurotoxicity associated with excessive glutamate signaling.
- Antioxidant Mechanisms : The ability to scavenge free radicals contributes to neuroprotection by mitigating oxidative stress, a key factor in neurodegeneration.
- Cholinergic Enhancement : Inhibition of AChE leads to increased acetylcholine availability, enhancing cholinergic signaling critical for memory and learning processes.
Data Tables
Properties
IUPAC Name |
5-benzylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-7-6-11(9-13-12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHPKADKGCQGIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906624-61-1 |
Source
|
Record name | 5-benzylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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